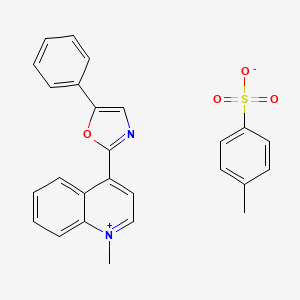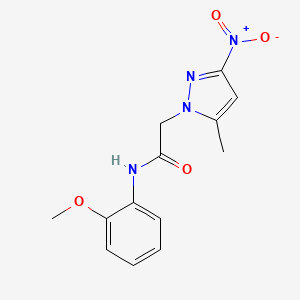
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole is a complex organic compound that features a combination of sulfonate, quinolinium, and oxazole functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Quinoline derivatives: Starting materials for the quinolinium part.
Phenyl oxazole derivatives: Starting materials for the oxazole part.
Sulfonating agents: Such as sulfur trioxide or chlorosulfonic acid for introducing the sulfonate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: To enhance reaction rates.
Solvents: To dissolve reactants and control reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce quinoline derivatives with reduced functional groups.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole would involve its interaction with molecular targets such as enzymes or receptors. The quinolinium and oxazole groups may play a role in binding to these targets, while the sulfonate group could influence solubility and distribution.
相似化合物的比较
Similar Compounds
Quinolinium derivatives: Compounds with similar quinolinium structures.
Oxazole derivatives: Compounds with similar oxazole structures.
Sulfonate derivatives: Compounds with similar sulfonate groups.
Uniqueness
4-Methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole is unique due to the combination of these functional groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
4-methylbenzenesulfonate;2-(1-methylquinolin-1-ium-4-yl)-5-phenyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N2O.C7H8O3S/c1-21-12-11-16(15-9-5-6-10-17(15)21)19-20-13-18(22-19)14-7-3-2-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTANJUFYWHMJH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C2=CC=CC=C21)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(5-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6072269.png)
![4-(2-hydroxy-5-methoxyphenyl)-1-(2-methoxybenzyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072275.png)
![5-[(2-chlorobenzoyl)amino]-1-phenyl-N-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6072282.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B6072284.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6072292.png)
![1-(2-methoxyphenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6072294.png)

![3-[[4-[(4-Bromophenyl)sulfanylmethyl]benzoyl]amino]benzoic acid](/img/structure/B6072313.png)
![1-[4-(4-{[6-bromo-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6072314.png)
![2-(dimethylamino)-7-[4-(1H-pyrazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6072319.png)
![N-(2-cyclopentylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6072330.png)
![5-(2,3-dichlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6072338.png)
